6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile
Overview
Description
6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C10H7N3O It is known for its unique structure, which includes a naphthyridine ring system
Mechanism of Action
Target of Action
The primary target of 6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile is PARP1 . PARP1, or Poly (ADP-ribose) polymerase 1, is a protein that plays a key role in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile acts as a potent and selective PARP1 inhibitor . It binds to PARP1, inhibiting its activity and preventing it from performing its role in DNA repair and other processes . This leads to the accumulation of DNA damage in cells, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP1 for survival .
Biochemical Pathways
The inhibition of PARP1 by 6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile affects several biochemical pathways. Most notably, it impacts the DNA repair pathway By inhibiting PARP1, this compound prevents the repair of single-strand DNA breaks
Pharmacokinetics
This suggests that the compound is well-absorbed and distributed throughout the body, is metabolized in a manner that allows it to exert its effects, and is excreted in a timely manner .
Result of Action
The primary result of the action of 6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile is the induction of cell death . By inhibiting PARP1 and disrupting DNA repair, this compound causes the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, which often have high levels of DNA damage and are heavily reliant on PARP1 for survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . The reaction conditions often include heating at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer studies.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid ethyl ester: This compound has a similar naphthyridine ring but with different functional groups.
4-Hydroxy-1,5-naphthyridine: Another related compound with a hydroxyl group on the naphthyridine ring.
Uniqueness
6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-4-oxo-1H-1,5-naphthyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-6-2-3-8-9(13-6)10(14)7(4-11)5-12-8/h2-3,5H,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFGDEVOZGHSPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C(C2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190766 | |
Record name | 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911388-96-0 | |
Record name | 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911388-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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